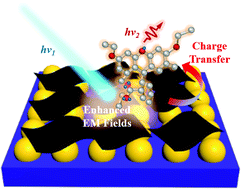Controllable MXene nano-sheet/Au nanostructure architectures for the ultra-sensitive molecule Raman detection†
Nanoscale Pub Date: 2019-10-29 DOI: 10.1039/C9NR08340E
Abstract
Surface-enhanced Raman scattering (SERS) spectroscopy aims to augment the relatively weak molecular vibrations based on electromagnetic enhancement (EE) and chemical enhancement (CE) mechanisms, and offers a potential way for material identification, even up to the single-molecule level, under atmospheric conditions. We have subtly combined the advantages of EE and CE, and propose new MXene (Ti3C2TX) nano-sheet/Au nanostructure architectures to break through the limitations of the Raman detection with long-time stability. The MXene nanosheets with excellent biocompatibility can effectively prevent structural distortion from the interaction with the Au NSs, and can also guarantee a high enhancement effect owing to the spatially extended electromagnetic field distribution and electron injection into the molecules. The self-assembled Au nanostructures are aggregated based on the Volmer–Weber growth model, and the electromagnetic field distribution radically evolves depending on the morphologies of the resultant Au nanostructures, leading to a drastic compensation for the limited EE of the MXene nano-sheets. Consequently, the intensified Raman vibrational signals of R6G molecules lead to a high enhancement factor of 2.9 × 107, even at an ultra-low concentration of 10−10 M. Similarly, the Raman signals of the methylene blue (MB) and crystal violet (CV) molecules can also be detected at low concentrations below 10−8 M, manifesting universal applications of the MXene/Au architectures for ultra-sensitive molecular detection under atmospheric conditions.


Recommended Literature
- [1] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [2] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [3] Synthesis of biobased amines via Pd-catalysed telomerisation of the renewable β-myrcene in a water/ethanol multiphase system: catalyst recycling enabled by a self-separating product phase†
- [4] Structural and chemical interplay between nano-active and encapsulation materials in a core–shell SnO2@MXene lithium ion anode system†
- [5] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [6] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [7] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [8] Pyridine imines as ligands in luminescent iridium complexes†
- [9] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [10] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†

Journal Name:Nanoscale
Research Products
-
CAS no.: 169555-93-5









